GIRK1/2 Channel Activation: Chemotype-Level PK Advantage Over Urea-Based Activators
The 1H-pyrazol-5-yl-2-phenylacetamide chemotype, to which N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide belongs, was specifically designed to overcome the significant pharmacokinetic (PK) liabilities of previously reported urea-based GIRK1/2 activators. While specific IC50 data for this exact compound has not yet been published, the series itself displays nanomolar potency as GIRK1/2 activators and achieves markedly improved brain penetration, with rodent brain-to-plasma ratios (Kp) exceeding 0.6 [1]. In contrast, the older urea-containing GIRK1/2 activator series suffered from poor brain distribution that limited their utility as in vivo CNS tool compounds [1]. This chemotype-level differentiation is critical for neuroscience programs requiring centrally penetrant GIRK modulators.
| Evidence Dimension | Brain penetration (rodent Kp) |
|---|---|
| Target Compound Data | Series mean Kp > 0.6 (specific value for CAS 1170998-43-2 not yet reported) |
| Comparator Or Baseline | Urea-based GIRK1/2 activators: Kp << 0.6 (limited CNS penetration) |
| Quantified Difference | Improved brain distribution (Kp > 0.6 vs. urea series low Kp); nanomolar GIRK1/2 potency maintained |
| Conditions | Rodent in vivo pharmacokinetic studies; GIRK1/2 thallium flux assay in vitro (ACS Chem. Neurosci. 2017) |
Why This Matters
For CNS-targeted GIRK programs, brain penetrance is a gatekeeper parameter—this chemotype’s Kp > 0.6 enables in vivo proof-of-concept studies that were precluded by the urea-based predecessors.
- [1] Wieting, J. M.; Vadukoot, A. K.; Sharma, S.; Abney, K. K.; Bridges, T. M.; Daniels, J. S.; Morrison, R. D.; Wickman, K.; Weaver, C. D.; Hopkins, C. R. Discovery and Characterization of 1H-Pyrazol-5-yl-2-phenylacetamides as Novel, Non-Urea-Containing GIRK1/2 Potassium Channel Activators. ACS Chem. Neurosci. 2017, 8 (9), 1873–1879. doi:10.1021/acschemneuro.7b00217. View Source
